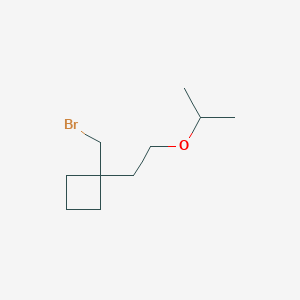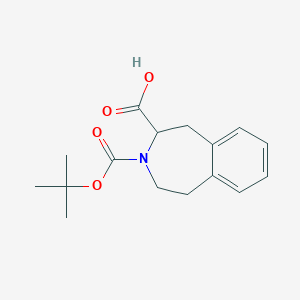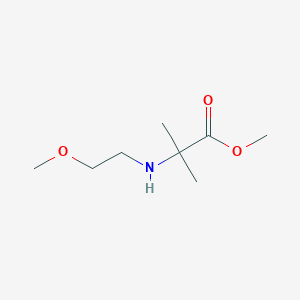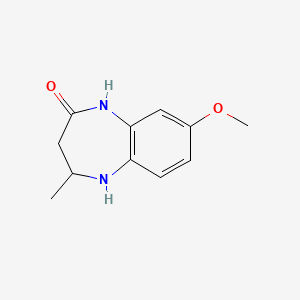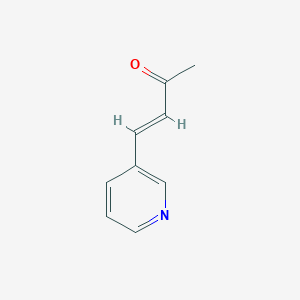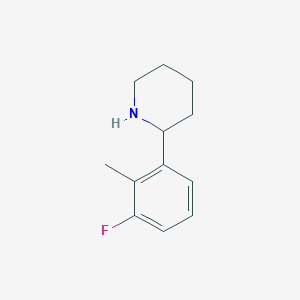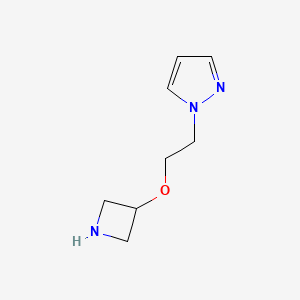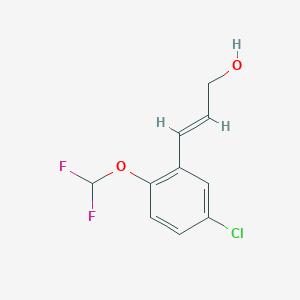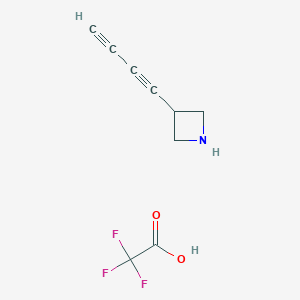
3-(Buta-1,3-diyn-1-yl)azetidine,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(buta-1,3-diyn-1-yl)azetidine; trifluoroacetic acid is a compound that combines the unique structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(buta-1,3-diyn-1-yl)azetidine typically involves the reaction of azetidine with buta-1,3-diyne under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where azetidine is reacted with a buta-1,3-diyne derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 3-(buta-1,3-diyn-1-yl)azetidine may involve large-scale palladium-catalyzed coupling reactions, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(buta-1,3-diyn-1-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alkanes or alkenes, and substitution can result in various functionalized azetidine derivatives.
科学的研究の応用
3-(buta-1,3-diyn-1-yl)azetidine has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or mechanical properties.
Biological Studies: Researchers use the compound to study its interactions with biological molecules and its potential effects on cellular processes.
作用機序
The mechanism of action of 3-(buta-1,3-diyn-1-yl)azetidine involves its interaction with molecular targets, such as enzymes or receptors. The azetidine ring can form stable complexes with these targets, potentially inhibiting their activity or modulating their function. The trifluoroacetic acid moiety can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
- tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate
- benzyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate
Uniqueness
3-(buta-1,3-diyn-1-yl)azetidine is unique due to the presence of both the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and physical properties, such as increased acidity and enhanced reactivity, which are not observed in similar compounds. The trifluoroacetic acid moiety also contributes to the compound’s stability and solubility in various solvents, making it a versatile reagent in chemical synthesis and research applications.
特性
分子式 |
C9H8F3NO2 |
|---|---|
分子量 |
219.16 g/mol |
IUPAC名 |
3-buta-1,3-diynylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H7N.C2HF3O2/c1-2-3-4-7-5-8-6-7;3-2(4,5)1(6)7/h1,7-8H,5-6H2;(H,6,7) |
InChIキー |
LPUOXUJZDVVBQS-UHFFFAOYSA-N |
正規SMILES |
C#CC#CC1CNC1.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



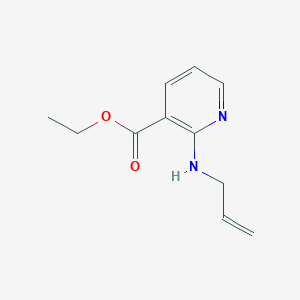
![4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)
